molecular formula C20H15ClN4O2 B283545 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide

Cat. No. B283545
M. Wt: 378.8 g/mol
InChI Key: QEPPVLPCYKAPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide, also known as TMB-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMB-5 is a benzotriazole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide is its relatively simple synthesis method, which allows for the production of large quantities of high purity N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been shown to exhibit a range of biological activities, making it a versatile compound for scientific research. However, one limitation of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide. One area of research is the development of new drugs based on the structure of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to optimize the synthesis method of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide to improve its solubility and yield.

Synthesis Methods

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide involves the condensation of 6-chloro-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis method has been optimized to yield high purity N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide with good yields.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methoxybenzamide has been studied for its potential applications in the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-methoxybenzamide

InChI

InChI=1S/C20H15ClN4O2/c1-27-15-9-5-6-13(10-15)20(26)22-17-12-19-18(11-16(17)21)23-25(24-19)14-7-3-2-4-8-14/h2-12H,1H3,(H,22,26)

InChI Key

QEPPVLPCYKAPOY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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